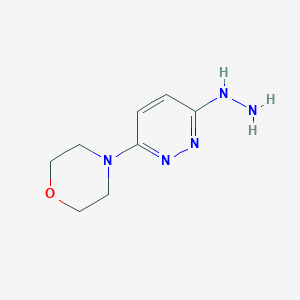

3-Hydrazino-6-morpholino-pyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Hydrazino-6-morpholino-pyridazine is a useful research compound. Its molecular formula is C8H13N5O and its molecular weight is 195.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry and Drug Development

3-Hydrazino-6-morpholino-pyridazine serves as a versatile scaffold for the development of various pharmacologically active compounds. Its structural features allow for modifications that can enhance biological activity and selectivity.

Anticancer Activity

Research has demonstrated the potential of pyridazine derivatives, including this compound, in anticancer applications. For instance, studies have shown that related pyridazine compounds exhibit significant cytotoxic effects against various cancer cell lines, including breast and colon cancers. The mechanism often involves the induction of apoptosis in cancer cells, making these compounds promising candidates for further investigation in cancer therapy .

Antihypertensive Agents

The compound has also been evaluated for its vasodilatory effects, contributing to its classification as a potential antihypertensive agent. The structural modifications of pyridazines can lead to enhanced vasorelaxant activity, which is crucial for managing hypertension. In vitro studies have indicated that certain derivatives possess superior vasorelaxant properties compared to established antihypertensive drugs .

The biological mechanisms underlying the activity of this compound are multifaceted, involving interactions with various molecular targets.

Enzyme Inhibition

Pyridazine derivatives have been shown to inhibit key enzymes involved in cancer progression and hypertension regulation. For example, some studies highlight their role as inhibitors of cyclin-dependent kinases and tyrosine kinases, which are critical in cell cycle regulation and signal transduction pathways associated with tumor growth .

Antimicrobial Properties

In addition to anticancer and antihypertensive activities, this compound exhibits antimicrobial properties. Research indicates that certain derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting their potential use in treating bacterial infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the efficacy of this compound derivatives. Modifications at specific positions on the pyridazine ring can significantly influence their biological activity.

| Modification Position | Effect on Activity |

|---|---|

| 3rd Position | Enhances anticancer potency |

| 6th Position | Increases vasorelaxant activity |

| Morpholino Substitution | Improves solubility and bioavailability |

Case Studies

Several case studies illustrate the successful application of this compound in drug discovery:

-

Case Study 1: Anticancer Activity

A series of pyridazine derivatives were synthesized and tested against human cancer cell lines, showing promising results with IC50 values in the low micromolar range. The most effective compounds induced significant apoptosis in treated cells . -

Case Study 2: Antihypertensive Efficacy

A new derivative exhibited superior vasorelaxant activity compared to traditional antihypertensives like hydralazine, with an EC50 value significantly lower than that of established treatments .

Chemical Reactions Analysis

Synthetic Routes to 3-Hydrazino-6-morpholino-pyridazine

The compound is typically synthesized via sequential nucleophilic substitutions on a pyridazine scaffold.

Key Steps:

-

Introduction of Morpholino Group :

-

A 6-chloro-pyridazine intermediate (e.g., ethyl 6-chloro-5-(trifluoromethyl)pyridazine-3-carboxylate) undergoes nucleophilic aromatic substitution (SNAr) with morpholine in refluxing 1,4-dioxane using Hünig’s base (N,N-diisopropylethylamine) as a catalyst .

-

Example:

6-Chloro-pyridazine+Morpholine1,4-dioxane, Hu¨nig’s base, reflux6-Morpholino-pyridazine

-

-

Hydrazine Functionalization :

Reactivity of the Hydrazino Group

The hydrazine substituent at position 3 participates in condensation, cyclization, and alkylation reactions.

Condensation Reactions

-

Hydrazone Formation : Reacts with aldehydes/ketones to form hydrazones, useful in constructing Schiff bases. For example:

This compound+RCHO→Hydrazone derivative

Cyclization Reactions

-

Pyrazolo-Pyridazine Formation : Reacts with β-ketoesters or diketones to form fused heterocycles. For instance, reaction with ethyl acetoacetate yields pyrazolo[3,4-d]pyridazin-7(6H)-ones :

This compound+CH3COCO2EtHCl, ΔPyrazolo[3,4-d]pyridazinone

| Substrate | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| β-Ketoester | HCl, reflux | Pyrazolo[3,4-d]pyridazin-7(6H)-one | 75–92% | |

| Acetylacetone | H₂SO₄, 80°C | 4-Acetylpyrazolo-pyridazine | 68% |

Alkylation/Acylation

-

N-Alkylation : Reacts with alkyl halides (e.g., ethyl bromoacetate) in acetone/K₂CO₃ to form N-alkylated derivatives .

-

Acylation : Treatment with acetic anhydride yields N-acetylated analogs .

Electrophilic Substitution at the Pyridazine Ring

The electron-donating morpholino group activates the pyridazine ring toward electrophilic substitution:

-

Nitration : Occurs preferentially at position 5 under mixed acid (HNO₃/H₂SO₄) conditions .

-

Sulfonation : Reacts with chlorosulfonic acid to introduce sulfonyl groups at position 4 .

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 5-Nitro-3-hydrazino-6-morpholino-pyridazine | 62% | |

| Sulfonation | ClSO₃H, 60°C | 4-Sulfo-3-hydrazino-6-morpholino-pyridazine | 58% |

Stability and Handling

Q & A

Q. What are the common synthetic routes for preparing 3-hydrazino-6-morpholino-pyridazine, and what critical steps ensure high yield and purity?

Basic Research Question

Synthesis typically involves multi-step functionalization of pyridazine cores. A standard approach includes:

- Step 1 : Chlorination at the 6-position of pyridazine, followed by nucleophilic substitution with morpholine to introduce the morpholino group .

- Step 2 : Hydrazine introduction at the 3-position via hydrazinolysis of a chlorinated precursor or condensation reactions with hydrazine derivatives .

- Critical Considerations :

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Basic Research Question

- ¹H/¹³C NMR :

- IR Spectroscopy :

- Mass Spectrometry (HRMS) :

Q. What in vitro biological assays are typically employed to evaluate the pharmacological potential of this compound derivatives?

Basic Research Question

- Antimicrobial Activity :

- Anti-inflammatory Screening :

- Cardiotonic Effects :

Q. How can researchers design structure-activity relationship (SAR) studies to optimize the morpholino substituent's role in this compound derivatives?

Advanced Research Question

- Methodology :

- Key Parameters :

Q. What strategies are recommended for resolving contradictions in biological activity data across different studies involving pyridazinone derivatives?

Advanced Research Question

- Root-Cause Analysis :

- Meta-Analysis :

Q. What computational modeling approaches are suitable for predicting the binding affinity of this compound with potential enzyme targets?

Advanced Research Question

- Molecular Docking :

- MD Simulations :

Q. How can researchers address challenges in synthesizing enantiomerically pure derivatives of this compound?

Advanced Research Question

- Chiral Resolution :

- Asymmetric Synthesis :

Q. What are the best practices for evaluating the metabolic stability of this compound in preclinical studies?

Advanced Research Question

- In Vitro Models :

- In Silico Tools :

Properties

Molecular Formula |

C8H13N5O |

|---|---|

Molecular Weight |

195.22 g/mol |

IUPAC Name |

(6-morpholin-4-ylpyridazin-3-yl)hydrazine |

InChI |

InChI=1S/C8H13N5O/c9-10-7-1-2-8(12-11-7)13-3-5-14-6-4-13/h1-2H,3-6,9H2,(H,10,11) |

InChI Key |

PHBNMZNMGUQCFK-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=NN=C(C=C2)NN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.